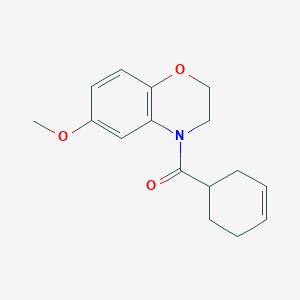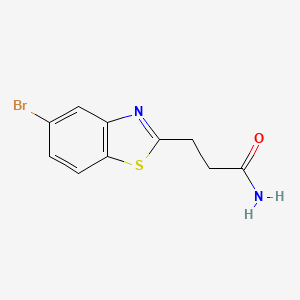
Cyclohex-3-en-1-yl-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohex-3-en-1-yl-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone, also known as DIMBOA-CMX, is a natural compound that has gained attention due to its potential therapeutic properties. This compound belongs to the class of benzoxazinoids, which are secondary metabolites found in plants. DIMBOA-CMX is derived from maize, wheat, and other cereal crops, where it acts as a natural defense mechanism against pests and diseases.
Mecanismo De Acción
The mechanism of action of Cyclohex-3-en-1-yl-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone is not fully understood. However, it is believed to act through various pathways, including the inhibition of inflammation, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
Cyclohex-3-en-1-yl-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, it has been shown to improve cognitive function by increasing the levels of acetylcholine and dopamine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cyclohex-3-en-1-yl-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone in lab experiments is its natural origin. This makes it a safer alternative to synthetic compounds that may have toxic effects. In addition, its anti-inflammatory, anti-cancer, and anti-microbial activities make it a promising candidate for further research. However, one of the limitations of using Cyclohex-3-en-1-yl-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Cyclohex-3-en-1-yl-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone. One area of interest is its potential use as a neuroprotective agent. Studies have shown that it has the ability to improve cognitive function and protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its anti-cancer activity. Further studies are needed to determine its efficacy against different types of cancer and to identify the mechanisms involved. Finally, there is potential for the development of new drugs based on the structure of Cyclohex-3-en-1-yl-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone. Its natural origin and therapeutic properties make it a promising candidate for drug development.
Métodos De Síntesis
The synthesis of Cyclohex-3-en-1-yl-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone involves the extraction of benzoxazinoids from maize or wheat. The extracted compounds are then purified using chromatography techniques. The final product is obtained by reacting cyclohex-3-en-1-ol with 6-methoxy-2,3-dihydro-1,4-benzoxazin-4-ylmethanone in the presence of a base.
Aplicaciones Científicas De Investigación
Cyclohex-3-en-1-yl-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been found to have neuroprotective effects and to improve cognitive function.
Propiedades
IUPAC Name |
cyclohex-3-en-1-yl-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-13-7-8-15-14(11-13)17(9-10-20-15)16(18)12-5-3-2-4-6-12/h2-3,7-8,11-12H,4-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENWOQALBNHYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCN2C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-3-en-1-yl-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)


![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)


![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7591544.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7591551.png)

![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)